戊烷-2-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

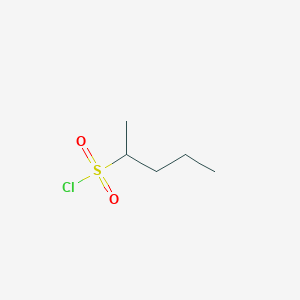

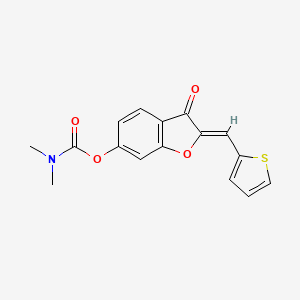

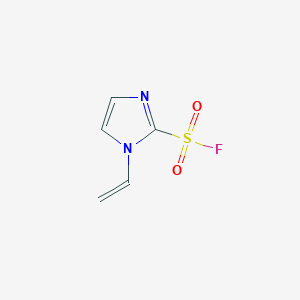

Pentane-2-sulfonyl chloride is an organosulfur compound with the molecular formula C5H11ClO2S . It is a derivative of pentane, where one of the hydrogen atoms on the second carbon atom is replaced by a sulfonyl chloride group (-SO2Cl). The sulfonyl chloride group is a functional group consisting of a sulfur atom bonded to two oxygen atoms and one chlorine atom .

Synthesis Analysis

The synthesis of sulfonyl chlorides, including pentane-2-sulfonyl chloride, often involves the use of chlorosulfonic acid as a reagent . This method is commonly used due to its high yield compared to other methods . Another recent method involves the use of a photocatalyst, potassium poly(heptazine imide), for the chromoselective synthesis of sulfonyl chlorides .

Molecular Structure Analysis

The molecular structure of pentane-2-sulfonyl chloride consists of a five-carbon alkane chain with a sulfonyl chloride group attached to the second carbon atom . The molecule has a total of 19 bonds, including 8 non-hydrogen bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 1 sulfone .

Chemical Reactions Analysis

Sulfonyl chlorides, including pentane-2-sulfonyl chloride, are highly reactive towards water and other nucleophiles due to the presence of a good leaving group (Cl) . They can undergo substitution reactions with various nucleophilic reagents, leading to the formation of a wide range of sulfonyl derivatives .

Physical And Chemical Properties Analysis

Pentane-2-sulfonyl chloride has a molecular weight of 170.66 g/mol . It has a computed XLogP3-AA value of 2.1, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The molecule has a topological polar surface area of 42.5 Ų .

科学研究应用

合成和药用化学

戊烷-2-磺酰氯是合成化学中的一种有价值的试剂,特别是在合成双环[1.1.1]戊烷(BCP)衍生物方面。吴等人(2021年)通过自由基介导的丙烷二功能化反应开发了一种有效的方法,用于制备烷基炔基/烯基/氰基取代的BCP衍生物。这种方法具有广泛的官能团容忍性和优秀的原子经济性,突显了戊烷-2-磺酰氯在创造多样化和复杂分子结构中的实用性(Wu et al., 2021)。

杂环化学

在杂环化学领域,戊烷-2-磺酰氯在合成各种杂环磺酰氯和衍生物中发挥着关键作用。克莱姆林等人(1981年)描述了几种氯磺酰基呋喃羧酸和酰胺的合成,展示了戊烷-2-磺酰氯在构建复杂杂环结构中的多功能性(Cremlyn et al., 1981)。

有机化学和催化剂开发

在有机化学和催化剂开发中,戊烷-2-磺酰氯起着关键作用。例如,孙等人(2015年)利用它在碘催化下合成了全取代吡唑,展示了它在涉及硫-氮和碳-氧键的成键反应中的作用(Sun et al., 2015)。

聚合物化学

戊烷-2-磺酰氯也在聚合物化学中找到应用。Percec等人(1992年)探讨了其在芳香族聚醚的合成中的应用,展示了它在生成复杂聚合物结构中的实用性(Percec et al., 1992)。

固相有机合成

在固相有机合成中,可以从戊烷-2-磺酰氯衍生的聚合物支持的磺酰氯用于合成二取代1,3-噁唑烷-2-酮。Holte等人(1998年)展示了这种应用,强调了该化合物在杂环化合物的制备中的相关性(Holte et al., 1998)。

作用机制

Target of Action

Pentane-2-sulfonyl chloride, like other sulfonyl chlorides, primarily targets aromatic compounds . The aromatic compounds are the primary targets due to their ability to undergo electrophilic aromatic substitution reactions .

Mode of Action

The mode of action of Pentane-2-sulfonyl chloride involves a two-step mechanism. In the first step, the electrophile forms a sigma-bond to the aromatic ring, generating a positively charged intermediate . This intermediate is then attacked by the aromatic compound, forming the corresponding sulfonyl chloride . In the second step, a proton is removed from this intermediate, yielding a substituted aromatic compound .

Biochemical Pathways

It is known that sulfonyl chlorides can be used to synthesize sulfonamides , which exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Pharmacokinetics

For instance, sulfonamides, which can be synthesized from sulfonyl chlorides, typically react via an SN1 or SN2 pathway, depending on whether they are primary, secondary, or tertiary .

Result of Action

The result of the action of Pentane-2-sulfonyl chloride is the formation of a substituted aromatic compound . This compound can then be used in further reactions or processes, depending on the specific application.

未来方向

Recent research has focused on developing more sustainable methods for the synthesis of sulfones, including sulfonyl chlorides . These include improvements of classical methods and emerging technologies such as photo- and electrochemical methods or the direct fixation of SO2 . The development of radical-based strategies for the construction of sulfones has also been highlighted .

属性

IUPAC Name |

pentane-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO2S/c1-3-4-5(2)9(6,7)8/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDKDEZOYSRUBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentane-2-sulfonyl chloride | |

CAS RN |

59427-30-4 |

Source

|

| Record name | pentane-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]prop-2-enamide](/img/structure/B2425550.png)

![methyl 4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzoate](/img/structure/B2425555.png)

![4-benzoyl-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carbohydrazide](/img/structure/B2425562.png)

![N-(3,5-dimethylphenyl)-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2425564.png)

![1-(2-Fluoro-6-methylphenyl)-N-[2-(prop-2-enoylamino)ethyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2425568.png)

![3-fluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2425571.png)